Rhodopsin Epitope Tag

Description

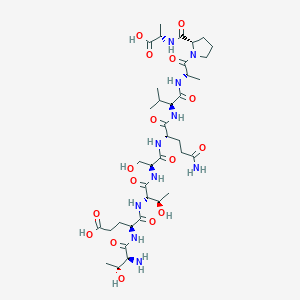

Propriétés

Formule moléculaire |

C37H62N10O16 |

|---|---|

Poids moléculaire |

902.9 g/mol |

Nom IUPAC |

(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C37H62N10O16/c1-15(2)27(34(59)40-16(3)36(61)47-13-7-8-23(47)32(57)41-17(4)37(62)63)45-29(54)20(9-11-24(38)51)42-31(56)22(14-48)44-35(60)28(19(6)50)46-30(55)21(10-12-25(52)53)43-33(58)26(39)18(5)49/h15-23,26-28,48-50H,7-14,39H2,1-6H3,(H2,38,51)(H,40,59)(H,41,57)(H,42,56)(H,43,58)(H,44,60)(H,45,54)(H,46,55)(H,52,53)(H,62,63)/t16-,17-,18+,19+,20-,21-,22-,23-,26-,27-,28-/m0/s1 |

Clé InChI |

YNNNDDQTLPJPIA-KCMKZVLYSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)N)O |

SMILES canonique |

CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N |

Séquence |

One Letter Code: TETSQVAPA |

Origine du produit |

United States |

Foundational & Exploratory

The Rhodopsin Epitope Tag: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Rhodopsin Epitope Tag, commonly known as the 1D4 tag, is a short, nine-amino acid sequence derived from the C-terminus of bovine rhodopsin.[1] This tag has gained significant traction in the scientific community, particularly for its utility in the purification and characterization of membrane proteins and other proteins expressed at low abundance.[1] Its high specificity and the mild elution conditions used in affinity purification make it a valuable tool for obtaining highly pure, functionally active proteins.

Core Sequence and Properties

The amino acid sequence of the this compound (1D4) is:

This sequence is recognized by the highly specific monoclonal antibody, Rho1D4. A critical characteristic of the 1D4 tag is its requirement for a free carboxyl group at the C-terminus for high-affinity binding to the Rho1D4 antibody.[2][3] Amidation of this carboxyl group can reduce the immunoreactivity by over 100-fold.[2][3] Consequently, the 1D4 tag must be placed at the C-terminus of the protein of interest.

| Property | Description | Reference |

| Sequence | TETSQVAPA | [1][2] |

| Origin | C-terminus of bovine rhodopsin | [1] |

| Recognizing Antibody | Rho1D4 | [2] |

| Placement | C-terminus of the target protein | [2][3] |

| Key Advantage | High specificity, enabling high-purity protein purification, especially for membrane proteins. | [1] |

| Limitation | Must be located at the C-terminus with a free carboxyl group. | [2][3] |

Quantitative Data and Performance

While direct, side-by-side quantitative comparisons with other common epitope tags like HA, Myc, and FLAG are limited in published literature, the performance of the 1D4 tag system is well-documented in specific applications.

| Parameter | Reported Value / Observation | Source |

| Binding Capacity of Resin | 3-4 mg of 1D4-tagged protein per mL of Rho1D4 agarose (B213101) resin. | [4][5] |

| Purity of Eluted Protein | >85% purity can be obtained in a single purification step. | [4][5][6] |

| Elution Conditions | Gentle elution using a competitive excess of the 1D4 peptide (TETSQVAPA). | [2] |

| Binding Specificity | The Rho1D4 antibody is highly specific with little to no non-specific binding observed in immunofluorescence and Western blotting. | [2] |

| Protein Yield | Generally considered to provide high purity at the cost of a comparatively lower yield than some other tags like the His-tag. | [7][8] |

Experimental Protocols

Detailed methodologies for the utilization of the Rhodopsin (1D4) epitope tag in key molecular biology techniques are provided below.

Immunoprecipitation of 1D4-Tagged Proteins

This protocol outlines the steps for the immunoprecipitation of a 1D4-tagged protein from cell lysates.

Materials:

-

Cells expressing the C-terminally 1D4-tagged protein of interest.

-

Lysis Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, with protease inhibitors).

-

Rho1D4 antibody-conjugated agarose or magnetic beads.

-

Wash Buffer (e.g., Lysis Buffer with a lower detergent concentration).

-

Elution Buffer (Wash Buffer containing a high concentration of the 1D4 peptide, e.g., 100-200 µM TETSQVAPA).

-

SDS-PAGE sample buffer.

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold Lysis Buffer.

-

Clarification: Centrifuge the lysate to pellet cellular debris.

-

Binding: Add the clarified lysate to the Rho1D4 antibody-conjugated beads and incubate with gentle rotation at 4°C for 2-4 hours or overnight.

-

Washing: Pellet the beads and wash them three to five times with Wash Buffer to remove non-specifically bound proteins.

-

Elution: Add Elution Buffer to the beads and incubate at 4°C with gentle agitation to competitively elute the bound protein.

-

Sample Preparation: Collect the eluate and add SDS-PAGE sample buffer for analysis by Western blotting.

Western Blotting of 1D4-Tagged Proteins

This protocol describes the detection of 1D4-tagged proteins following SDS-PAGE.

Materials:

-

Protein samples separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).

-

Primary Antibody: Rho1D4 monoclonal antibody.

-

Secondary Antibody: HRP-conjugated anti-mouse IgG.

-

Chemiluminescent substrate.

Procedure:

-

Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.

-

Primary Antibody Incubation: Incubate the membrane with the Rho1D4 antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Detection: Incubate the membrane with the chemiluminescent substrate and visualize the signal using an appropriate imaging system.

Immunofluorescence of 1D4-Tagged Proteins

This protocol details the localization of 1D4-tagged proteins in fixed cells.

Materials:

-

Cells grown on coverslips expressing the C-terminally 1D4-tagged protein.

-

Phosphate-buffered saline (PBS).

-

Fixation Solution (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS).

-

Blocking Solution (e.g., 5% normal goat serum in PBS).

-

Primary Antibody: Rho1D4 monoclonal antibody.

-

Secondary Antibody: Fluorescently labeled anti-mouse IgG.

-

DAPI (for nuclear counterstaining).

-

Mounting medium.

Procedure:

-

Fixation: Wash the cells with PBS and then fix with Fixation Solution.

-

Permeabilization: Wash the cells with PBS and then permeabilize with Permeabilization Solution.

-

Blocking: Wash the cells with PBS and then block with Blocking Solution.

-

Primary Antibody Incubation: Incubate the cells with the Rho1D4 antibody (diluted in Blocking Solution).

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody (diluted in Blocking Solution).

-

Washing and Counterstaining: Wash the cells three times with PBS. A DAPI stain can be included in one of the final washes.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the fluorescent signal using a fluorescence microscope.

Visualizations

Rhodopsin Signaling Pathway

The Rhodopsin (1D4) epitope tag is derived from rhodopsin, a G-protein coupled receptor (GPCR) that plays a crucial role in vision. The following diagram illustrates the phototransduction cascade initiated by rhodopsin.

Caption: The Rhodopsin phototransduction cascade.

Experimental Workflow for 1D4-Tagged Protein Purification and Analysis

The following diagram outlines a typical experimental workflow for the expression, purification, and analysis of a protein containing a C-terminal 1D4 tag.

Caption: Workflow for 1D4-tagged protein purification.

References

- 1. cube-biotech.com [cube-biotech.com]

- 2. 1D4 – A Versatile Epitope Tag for the Purification and Characterization of Expressed Membrane and Soluble Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. genaxxon.com [genaxxon.com]

- 5. cube-biotech.com [cube-biotech.com]

- 6. cube-biotech.com [cube-biotech.com]

- 7. researchgate.net [researchgate.net]

- 8. pure.psu.edu [pure.psu.edu]

The 1D4 Epitope Tag: A Technical Guide to its Origin, Discovery, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular biology and protein biochemistry, epitope tagging has become an indispensable tool for the detection, purification, and functional analysis of proteins. Among the arsenal (B13267) of available tags, the 1D4 epitope tag, also known as Rho1D4, stands out for its high specificity and its particular utility in the challenging field of membrane protein research. This technical guide provides an in-depth exploration of the 1D4 epitope tag, from its historical origins and discovery to detailed experimental protocols and its application in complex biological systems.

Origin and Discovery

The 1D4 epitope tag is a short nine-amino-acid peptide with the sequence TETSQVAPA .[1][2] Its discovery is intrinsically linked to the study of rhodopsin, a G-protein coupled receptor (GPCR) crucial for vision. In the early 1980s, researchers sought to develop monoclonal antibodies to probe the structure and function of bovine rhodopsin.

In 1984, two seminal papers by the research groups of Hodges and MacKenzie described the production and characterization of a panel of monoclonal antibodies against bovine rhodopsin.[2] One of these antibodies, designated Rho1D4 , was found to recognize the C-terminal region of the protein.[2] Through subsequent epitope mapping studies using synthetic peptides, the precise binding site of the Rho1D4 antibody was identified as the last nine amino acids of bovine rhodopsin, the sequence now famously known as the 1D4 tag.[1] This discovery laid the foundation for the development of a highly specific and versatile tool for protein research.

The 1D4 Tag and the Rho1D4 Antibody: A High-Affinity Partnership

The utility of the 1D4 system lies in the robust and specific interaction between the 1D4 peptide and its corresponding monoclonal antibody, Rho1D4. This high-affinity binding is a cornerstone of its application in various experimental techniques.

Quantitative Binding Characteristics

The strength of the interaction between an antibody and its epitope is quantified by the dissociation constant (Kd), with a lower Kd value indicating a stronger affinity. The Rho1D4 antibody exhibits a strong binding affinity for the 1D4 epitope, making it highly effective for capturing and detecting 1D4-tagged proteins even at low concentrations.

| Parameter | Value | Reference |

| Dissociation Constant (Kd) | ~20 nM | [3] |

| Epitope Sequence | TETSQVAPA | [1][2] |

| Antibody Isotype | Mouse IgG1 | [4] |

Key Advantages of the 1D4 Epitope Tag

The 1D4 tag offers several distinct advantages that have contributed to its widespread adoption in the scientific community:

-

High Specificity: The Rho1D4 antibody demonstrates exceptional specificity for its nine-amino-acid epitope, minimizing off-target binding and ensuring clean results in purification and detection assays.[1]

-

Gentle Elution: 1D4-tagged proteins can be eluted from an affinity matrix under mild, non-denaturing conditions by competition with a high concentration of the synthetic 1D4 peptide.[1][2] This is particularly crucial for preserving the structure and function of sensitive proteins, especially membrane proteins.

-

Versatility: The 1D4 system is compatible with a wide range of immunochemical techniques, including immunoaffinity chromatography, immunoprecipitation, Western blotting, and immunofluorescence.[1][5][6]

-

Efficacy in Membrane Protein Research: The binding of the Rho1D4 antibody to its epitope is not hindered by the presence of mild detergents commonly used to solubilize membrane proteins, making it an ideal choice for the purification and study of this challenging class of proteins.[1]

Experimental Protocols

This section provides detailed methodologies for the most common applications of the 1D4 epitope tag.

Immunoaffinity Chromatography of 1D4-Tagged Proteins

This protocol outlines the steps for purifying a 1D4-tagged protein from a cell lysate using a Rho1D4 antibody-coupled affinity matrix.

Materials:

-

Cells expressing the 1D4-tagged protein of interest

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (v/v) Triton X-100, protease inhibitors)

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% (v/v) Triton X-100)

-

Elution Buffer (Wash Buffer containing 100-200 µM synthetic 1D4 peptide)[2][4]

-

Rho1D4 antibody-coupled agarose (B213101) or magnetic beads

Procedure:

-

Cell Lysis: Harvest cells and resuspend in ice-cold Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Binding: Transfer the clarified supernatant to a fresh tube and add the Rho1D4 affinity beads. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation (or using a magnetic stand) and discard the supernatant. Wash the beads three to five times with ice-cold Wash Buffer.

-

Elution: Resuspend the washed beads in Elution Buffer and incubate for 30-60 minutes at 4°C with gentle rotation.

-

Collection: Pellet the beads and carefully collect the supernatant containing the purified 1D4-tagged protein. Repeat the elution step for higher recovery.

-

Analysis: Analyze the purified protein by SDS-PAGE and Western blotting.

Western Blotting of 1D4-Tagged Proteins

This protocol describes the detection of a 1D4-tagged protein in a complex mixture by Western blotting.

Materials:

-

Protein samples separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane

-

Blocking Buffer (e.g., 5% (w/v) non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))

-

Primary Antibody: Rho1D4 monoclonal antibody (typically diluted 1:1,000 to 1:5,000 in Blocking Buffer)[7]

-

Secondary Antibody: HRP-conjugated anti-mouse IgG (diluted according to the manufacturer's instructions)

-

Chemiluminescent substrate

Procedure:

-

Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the diluted Rho1D4 primary antibody overnight at 4°C or for 1-2 hours at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the diluted HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and visualize the signal using an appropriate imaging system.

Visualizing Experimental Workflows with Graphviz

Diagrams generated using the DOT language can effectively illustrate the logical flow of experimental procedures.

Applications in Research and Drug Development

The 1D4 epitope tag has been instrumental in advancing our understanding of a wide array of proteins, with a significant impact on the study of membrane proteins, which are critical drug targets.

-

GPCRs: The 1D4 tag has been extensively used for the purification and structural studies of GPCRs, a large family of receptors involved in numerous physiological processes and the target of a significant portion of modern pharmaceuticals.[8]

-

ABC Transporters: The purification of ATP-binding cassette (ABC) transporters, which play crucial roles in drug resistance and various diseases, has been greatly facilitated by the use of the 1D4 tag.[9][10]

-

Ion Channels: The study of ion channel structure and function has also benefited from the robust purification protocols enabled by the 1D4 system.

-

Protein-Protein Interactions: Immunoprecipitation using the Rho1D4 antibody is a powerful method for identifying and studying the interaction partners of a 1D4-tagged protein of interest.[1]

Conclusion

The 1D4 epitope tag, born from fundamental research on the visual protein rhodopsin, has evolved into a cornerstone of modern protein science. Its high affinity and specificity, coupled with the ability to gently elute tagged proteins, have made it an invaluable tool for researchers across various disciplines. For scientists and professionals in drug development, the 1D4 system provides a reliable and efficient platform for the purification and characterization of challenging yet critical protein targets, thereby accelerating the pace of discovery and innovation.

References

- 1. 1D4 – A Versatile Epitope Tag for the Purification and Characterization of Expressed Membrane and Soluble Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cube-biotech.com [cube-biotech.com]

- 3. Rho1D4 MagBeads | ABIN3199244 [antibodies-online.com]

- 4. genaxxon.com [genaxxon.com]

- 5. 1D4: A Versatile Epitope Tag for the Purification and Characterization of Expressed Membrane and Soluble Proteins | Springer Nature Experiments [experiments.springernature.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. cube-biotech.com [cube-biotech.com]

- 8. Purification of recombinant G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Rhodopsin Epitope Tag advantages and disadvantages.

An In-depth Technical Guide to the Rhodopsin Epitope Tag

Introduction

In the field of protein biochemistry and drug development, epitope tags are indispensable tools for the detection, purification, and characterization of recombinant proteins.[1] Among the various tags available, the Rhodopsin tag (Rho-tag or 1D4-tag) offers a unique combination of high specificity and versatility, making it particularly valuable for challenging applications such as the study of membrane proteins.[2][3]

The Rho-tag is a short nine-amino-acid peptide sequence, TETSQVAPA, derived from the C-terminus of bovine rhodopsin.[2][4][5][6] Rhodopsin itself is a well-characterized G-protein coupled receptor (GPCR) crucial for vision in dim light.[7][8][9][10] The tag is recognized by the high-affinity monoclonal antibody, Rho1D4.[2][3] This technical guide provides a comprehensive overview of the advantages and disadvantages of the Rho-tag system, detailed experimental protocols, and visual workflows to aid researchers in its effective implementation.

Core Properties and Quantitative Data

The Rho-tag system is defined by the specific interaction between the C-terminal peptide and the Rho1D4 antibody. This interaction is the basis for its utility in a wide array of biochemical assays.

| Property | Description | Reference |

| Tag Sequence | TETSQVAPA | [2][4][5] |

| Origin | C-terminus of bovine rhodopsin | [2][3] |

| Molecular Weight | ~902.9 Daltons | [2][5] |

| Recognizing Antibody | Monoclonal Antibody Rho1D4 (or 1D4) | [2][3] |

| Binding Principle | High-affinity, specific antibody-epitope interaction | [3] |

| Elution Method | Competitive elution with a synthetic Rho-tag peptide | [3][11] |

| Positional Requirement | Must be located at the C-terminus with a free carboxyl group | [3][12] |

Advantages and Disadvantages

The choice of an epitope tag depends critically on the protein of interest and the intended downstream applications. The Rho-tag offers distinct benefits, particularly for purity and membrane protein studies, but also comes with specific limitations.

Advantages

-

Exceptional Purity and Specificity : The use of a monoclonal antibody (Rho1D4) that recognizes a unique, specific sequence results in immunoaffinity purification with very high purity. This is a significant advantage for applications requiring a homogenous protein sample, such as structural biology or enzymatic assays, and is particularly effective for purifying low-abundance proteins from complex mixtures.[2][3][11]

-

Ideal for Membrane Proteins : The Rho1D4 antibody's binding to the tag is unaffected by the presence of mild, non-ionic detergents (e.g., Triton X-100, dodecylmaltoside, CHAPS) that are required to solubilize and stabilize membrane proteins.[3][13]

-

Gentle, Non-Denaturing Elution : Tagged proteins can be eluted from the affinity resin under gentle, non-denaturing conditions by competition with a high concentration of the synthetic Rho-tag peptide.[3] This preserves the protein's native conformation and biological activity, which is crucial for functional studies.

-

High Versatility : The Rho-tag and its corresponding antibody can be used across a wide spectrum of immunochemical techniques, including Western blotting, ELISA, immunoprecipitation (IP), immunofluorescence (IF), and immunoaffinity chromatography.[3][11][14]

-

Chemically Stable Epitope : The tag's amino acid sequence (TETSQVAPA) is devoid of lysine (B10760008) residues, making it resistant to modification by aldehyde-based fixatives commonly used in immunocytochemistry protocols.[3] It also lacks tyrosine residues, which can be subject to post-translational phosphorylation that might interfere with antibody recognition, a known issue for tags like the FLAG-tag.[3]

-

Minimal Interference : As a small, 9-amino acid peptide that is generally biochemically inert and lacks charged residues, the Rho-tag is less likely to interfere with protein folding, function, or cause non-specific ionic interactions compared to larger protein tags.[1][2][3]

Disadvantages

-

Strict C-Terminal Positioning : The primary limitation of the Rho-tag is that it must be fused to the C-terminus of the target protein. The Rho1D4 antibody requires a free carboxylate group at the C-terminal alanine (B10760859) of the epitope for high-affinity binding. Modifying or extending the sequence beyond this point can reduce the antibody's immunoreactivity by more than 100-fold.[3][12] This constraint may not be suitable for proteins where the C-terminus is essential for function, localization, or folding.

-

Lower Protein Yield : The Rho-tag purification system is optimized for purity over quantity. Consequently, the total protein yield may be lower compared to other systems like the polyhistidine (His)-tag, which utilizes a resin with a higher binding capacity.[2]

-

Potential for Functional Perturbation : As with any fusion tag, there is a risk that the addition of the Rho-tag could impact the target protein's expression, solubility, trafficking, or biological function.[15] For the native rhodopsin protein, alterations to the C-terminus are known to cause mislocalization and can lead to retinal degeneration.[16] Therefore, it is essential to empirically validate the function of any newly tagged protein.

-

Cost : Purification systems based on monoclonal antibodies, including the affinity resin and the synthetic peptide for elution, are generally more expensive than simpler affinity systems like Ni-NTA chromatography for His-tagged proteins.

Signaling and Experimental Workflows

Visualizing the biological context and experimental procedures involving the Rho-tag is crucial for its effective application.

Native Rhodopsin Signaling Pathway

The Rho-tag is derived from rhodopsin, a GPCR that initiates the phototransduction cascade in the rod cells of the retina. Understanding this native pathway provides context for the tag's origin.

Immunoaffinity Chromatography Workflow

The most powerful application of the Rho-tag is in single-step, high-purity protein purification.

Logical Relationship: Advantages vs. Disadvantages

A summary of the key trade-offs when considering the Rho-tag system.

Experimental Protocols

The following are generalized protocols for common applications of the Rho-tag. Researchers should optimize buffer components, incubation times, and antibody concentrations for their specific protein and experimental setup.

Protocol 1: Immunoaffinity Purification of Rho-Tagged Proteins

This protocol describes the purification of a Rho-tagged protein from a cell lysate using Rho1D4 antibody-coupled agarose (B213101) beads.

Materials:

-

Cell pellet expressing C-terminally Rho-tagged protein

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)

-

Rho1D4 Antibody-Agarose Resin

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100)

-

Elution Buffer (Wash Buffer containing 100-200 µg/mL Rho-tag peptide)

Methodology:

-

Cell Lysis : Resuspend the cell pellet in ice-cold Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing.

-

Clarification : Centrifuge the lysate at ~14,000 x g for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant.

-

Binding : Add the clarified lysate to the pre-equilibrated Rho1D4 antibody-agarose resin. Incubate for 2-4 hours or overnight at 4°C with gentle end-over-end rotation.

-

Washing : Pellet the resin by gentle centrifugation (e.g., 500 x g for 2 minutes). Discard the supernatant (unbound fraction). Wash the resin 3-5 times with 10-20 bed volumes of ice-cold Wash Buffer.

-

Elution : After the final wash, add 1-2 bed volumes of Elution Buffer to the resin. Incubate for 30-60 minutes at 4°C with gentle rotation.

-

Collection : Pellet the resin and carefully collect the supernatant containing the purified protein. Repeat the elution step for maximal recovery.

-

Analysis : Analyze the purified protein by SDS-PAGE and Western blot to confirm purity and identity.

Protocol 2: Western Blotting

This protocol outlines the detection of a Rho-tagged protein by Western blot.

Materials:

-

Protein samples separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBS-T [Tris-Buffered Saline with 0.1% Tween-20])

-

Primary Antibody: Rho1D4 monoclonal antibody (typical dilution 1:1000 - 1:5000)[17]

-

Secondary Antibody: HRP-conjugated anti-mouse IgG

-

Chemiluminescent Substrate (ECL)

Methodology:

-

Blocking : Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Dilute the Rho1D4 antibody in Blocking Buffer. Incubate the membrane with the primary antibody solution for 2 hours at room temperature or overnight at 4°C.

-

Washing : Wash the membrane three times for 10 minutes each with TBS-T to remove unbound primary antibody.

-

Secondary Antibody Incubation : Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Incubate the membrane for 1 hour at room temperature.

-

Final Washes : Repeat the washing step (step 3) to remove unbound secondary antibody.

-

Detection : Incubate the membrane with the ECL substrate according to the manufacturer's instructions.

-

Imaging : Capture the chemiluminescent signal using an appropriate imaging system. The Rho-tagged protein should appear as a band at its expected molecular weight.[17]

Protocol 3: Immunofluorescence (for Cultured Cells)

This protocol describes the visualization of a Rho-tagged protein's subcellular localization in cultured cells grown on coverslips.

Materials:

-

Cells grown on glass coverslips expressing the Rho-tagged protein

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% Paraformaldehyde (PFA) in PBS)

-

Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% BSA or goat serum in PBS)

-

Primary Antibody: Rho1D4 monoclonal antibody (typical dilution 1:100 - 1:500)[17]

-

Secondary Antibody: Fluorophore-conjugated anti-mouse IgG

-

Nuclear Stain (e.g., DAPI)

-

Mounting Medium

Methodology:

-

Fixation : Wash cells briefly with PBS. Fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature.

-

Washing : Wash the coverslips three times for 5 minutes each with PBS.

-

Permeabilization : Incubate with Permeabilization Buffer for 10-15 minutes at room temperature to allow antibodies to access intracellular antigens. (Note: This step can be skipped for detecting cell-surface proteins).

-

Blocking : Wash with PBS, then incubate with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation : Dilute the Rho1D4 antibody in Blocking Buffer and apply to the coverslips. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Washing : Wash the coverslips three times for 5 minutes each with PBS.

-

Secondary Antibody Incubation : Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.

-

Final Washes and Staining : Wash three times with PBS, protected from light. A nuclear counterstain like DAPI can be included in the second wash.

-

Mounting : Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Imaging : Visualize the fluorescent signal using a fluorescence or confocal microscope.

References

- 1. Tags for protein purification | Proteintech Group [ptglab.com]

- 2. cube-biotech.com [cube-biotech.com]

- 3. 1D4 – A Versatile Epitope Tag for the Purification and Characterization of Expressed Membrane and Soluble Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jpt.com [jpt.com]

- 5. This compound | C37H62N10O16 | CID 134611628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Rhodopsin - Wikipedia [en.wikipedia.org]

- 8. G Protein-Coupled Receptor Rhodopsin: A Prospectus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rhodopsin - Proteopedia, life in 3D [proteopedia.org]

- 10. Rhodopsin: the Functional Significance of Asn-Linked Glycosylation and Other Post-translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-Rhodopsin [Rho 1D4] - 2BScientific [2bscientific.com]

- 13. researchgate.net [researchgate.net]

- 14. 1D4: A Versatile Epitope Tag for the Purification and Characterization of Expressed Membrane and Soluble Proteins | Springer Nature Experiments [experiments.springernature.com]

- 15. Biochemical analysis of a rhodopsin photoactivatable GFP fusion as a model of G-protein coupled receptor transport - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Transport of Truncated Rhodopsin and Its Effects on Rod Function and Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-Rhodopsin Antibody, CT, last 9 amino acids, clone Rho 1D4 clone Rho 1D4, Chemicon®, from mouse | Sigma-Aldrich [sigmaaldrich.com]

The Rho1D4 Antibody Complex: A Technical Guide to a High-Affinity Epitope Tagging System

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Rho1D4 epitope tag system is a powerful and widely utilized tool for the purification and characterization of recombinant proteins, particularly membrane proteins which are notoriously challenging to isolate in their native conformation. This system leverages the high-affinity and high-specificity interaction between the Rho1D4 monoclonal antibody and a short, nine-amino-acid epitope tag. This technical guide provides an in-depth overview of the Rho1D4 antibody complex, its core components, the principles governing its interaction, and detailed protocols for its application in various molecular biology techniques.

The Rho1D4 system is centered around a monoclonal antibody that specifically recognizes the C-terminal nine-amino-acid sequence (TETSQVAPA) of bovine rhodopsin.[1][2][3][4] This short peptide, when fused to the C-terminus of a protein of interest, allows for efficient capture and purification from complex biological mixtures.[1][2][5] A key advantage of the Rho1D4 system is the ability to elute the tagged protein under gentle, native conditions using a competitive peptide, thus preserving the protein's structure and function.[1][5]

While the functional aspects of the Rho1D4 system are well-documented, a publicly available high-resolution three-dimensional structure of the Rho1D4 antibody in complex with its peptide epitope is not currently available. Therefore, this guide will focus on the established biophysical and biochemical characteristics of the interaction and provide practical guidance for its successful implementation in the laboratory.

Core Components and Interaction Principles

The Rho1D4 system consists of three primary components: the Rho1D4 epitope tag, the Rho1D4 monoclonal antibody, and the competitive elution peptide.

-

The Rho1D4 Epitope Tag: This nine-amino-acid peptide (sequence: Thr-Glu-Thr-Ser-Gln-Val-Ala-Pro-Ala, or TETSQVAPA) is derived from the C-terminus of bovine rhodopsin.[3][4] For optimal recognition by the antibody, the tag must be located at the C-terminus of the target protein with a free carboxyl group.[2][4] Amidation of the C-terminus has been shown to dramatically reduce the antibody's immunoreactivity.[4] The high specificity of the interaction is underscored by the fact that even minor modifications to the epitope sequence, such as replacing an alanine (B10760859) with a glycine, can abolish binding.[1]

-

The Rho1D4 Monoclonal Antibody: This antibody exhibits a high affinity for the TETSQVAPA epitope, with a dissociation constant (Kd) in the low nanomolar range, approximately 20 nM. This strong interaction allows for efficient capture of even low-abundance proteins from crude lysates. The antibody can be immobilized on various solid supports, most commonly agarose (B213101) or magnetic beads, to create an affinity chromatography matrix.[5][6]

-

The Competitive Elution Peptide: A synthetic peptide corresponding to the Rho1D4 epitope sequence is used to elute the tagged protein from the affinity matrix.[1][3] By adding an excess of this free peptide, it competitively binds to the antibody, displacing the tagged protein and allowing for its recovery in a purified form under non-denaturing conditions.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative parameters of the Rho1D4 system, providing a basis for experimental design and optimization.

| Parameter | Value | Source |

| Binding Affinity (Kd) | ~20 nM | N/A |

| Epitope Sequence | TETSQVAPA | [3][4] |

| Epitope Length | 9 amino acids | [2][3] |

| Resin Binding Capacity (Agarose) | 3-4 mg protein / mL resin | [1][5] |

| Resin Binding Capacity (Magnetic Beads) | Up to 3 mg protein / mL settled beads | [6] |

Table 1: Biophysical and Performance Characteristics of the Rho1D4 System. This table provides key quantitative data for the Rho1D4 antibody-epitope interaction and the performance of commonly used affinity resins.

Experimental Protocols and Workflows

Immunoaffinity Purification of Rho1D4-Tagged Proteins

The purification of a Rho1D4-tagged protein is a straightforward process involving binding, washing, and elution steps. The general workflow is depicted in the diagram below.

Figure 1: Immunoaffinity Purification Workflow. This diagram illustrates the key steps involved in the purification of a Rho1D4-tagged protein using an affinity resin.

Detailed Protocol for Immunoaffinity Purification (Batch Method)

This protocol is a general guideline and may require optimization for specific proteins and expression systems.

Materials:

-

Cell pellet expressing the Rho1D4-tagged protein

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (v/v) detergent [e.g., DDM], protease inhibitors)

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.05% (v/v) detergent)

-

Elution Buffer (e.g., Wash Buffer containing 200 µM - 1 mM Rho1D4 peptide)[6]

-

Rho1D4 Agarose or Magnetic Beads

Procedure:

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells using an appropriate method (e.g., sonication, dounce homogenization).[6][7]

-

Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g for 1 hour) to pellet cell debris and insoluble material.[7][8]

-

Binding: Add the clarified lysate to the equilibrated Rho1D4 affinity resin and incubate with gentle rotation for 2-4 hours at 4°C.[7]

-

Washing: Pellet the resin by centrifugation (for beads) or allow it to settle (for agarose) and discard the supernatant. Wash the resin extensively with Wash Buffer (e.g., 3-5 times with 10 bed volumes of buffer).[7]

-

Elution: Add Elution Buffer to the washed resin and incubate with gentle rotation for 1 hour at 4°C.[7]

-

Collection: Pellet the resin and carefully collect the supernatant containing the purified protein. Repeat the elution step 1-2 more times to maximize recovery.

Western Blotting of Rho1D4-Tagged Proteins

Figure 2: Western Blot Workflow. This diagram outlines the major stages of detecting a Rho1D4-tagged protein by Western blotting.

Detailed Protocol for Western Blotting

Materials:

-

Protein samples

-

SDS-PAGE gels and running buffer

-

Transfer buffer and system

-

PVDF or nitrocellulose membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-Rho1D4 antibody (diluted in blocking buffer)

-

Secondary antibody: HRP-conjugated anti-mouse IgG (diluted in blocking buffer)

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Chemiluminescent substrate

Procedure:

-

SDS-PAGE: Separate protein samples on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-Rho1D4 primary antibody (typically diluted 1:1000 to 1:5000) for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with a chemiluminescent substrate and visualize the signal using an appropriate imaging system.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions. The workflow is similar to immunoprecipitation, with an emphasis on maintaining gentle conditions to preserve these interactions.

Figure 3: Co-Immunoprecipitation Workflow. This diagram shows the process of isolating a Rho1D4-tagged protein along with its interacting partners.

Detailed Protocol for Co-Immunoprecipitation

Materials:

-

Cell pellet

-

Co-IP Lysis Buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)

-

Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)

-

Elution Buffer (e.g., SDS-PAGE sample buffer or a non-denaturing elution buffer)

-

anti-Rho1D4 antibody

-

Protein A/G magnetic beads or agarose

Procedure:

-

Cell Lysis: Lyse cells in ice-cold Co-IP Lysis Buffer.

-

Pre-clearing (Optional but Recommended): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.[9]

-

Immunoprecipitation: Add the anti-Rho1D4 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture: Add protein A/G beads and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads and wash them 3-5 times with ice-cold Wash Buffer.

-

Elution: Elute the protein complexes from the beads. For subsequent Western blot analysis, resuspend the beads in SDS-PAGE sample buffer and boil. For functional assays or mass spectrometry, use a non-denaturing elution method, such as the Rho1D4 peptide.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry to identify interacting partners.

Conclusion

The Rho1D4 antibody complex represents a robust and versatile system for the affinity purification and characterization of tagged proteins. Its high specificity and the ability for gentle elution make it particularly well-suited for sensitive applications, such as the study of membrane proteins and protein-protein interactions. While the absence of a publicly available high-resolution structure of the antibody-epitope complex limits a detailed molecular understanding of the interaction, the wealth of empirical data and well-established protocols provide a solid foundation for its successful application in research and drug development. By carefully considering the principles and protocols outlined in this guide, researchers can effectively leverage the power of the Rho1D4 system to advance their scientific investigations.

References

- 1. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 2. 1D4 – A Versatile Epitope Tag for the Purification and Characterization of Expressed Membrane and Soluble Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cube-biotech.com [cube-biotech.com]

- 4. novusbio.com [novusbio.com]

- 5. genaxxon.com [genaxxon.com]

- 6. genaxxon.com [genaxxon.com]

- 7. cube-biotech.com [cube-biotech.com]

- 8. cube-biotech.com [cube-biotech.com]

- 9. bitesizebio.com [bitesizebio.com]

The Rhodopsin Tag: A Technical Guide to its Application in Structural Biology

For Researchers, Scientists, and Drug Development Professionals

The study of protein structure is fundamental to understanding biological function and to the development of novel therapeutics. A significant challenge in structural biology, particularly for membrane proteins, is the production of high-quality, homogenous protein samples suitable for techniques like X-ray crystallography and cryogenic electron microscopy (cryo-EM). The rhodopsin tag, particularly the 1D4 epitope, has emerged as a powerful tool to overcome these hurdles. This in-depth technical guide explores the core applications of the rhodopsin tag in structural biology, providing detailed experimental methodologies, quantitative data, and visual workflows to aid researchers in leveraging this versatile tool.

The 1D4 Tag: A Versatile Tool for Protein Purification

The most widely used rhodopsin tag is a short, nine-amino-acid sequence (TETSQVAPA) derived from the C-terminus of bovine rhodopsin.[1][2][3] This epitope is recognized with high specificity by the monoclonal antibody Rho1D4.[4][5] A key feature of this system is the requirement of a free carboxylate group at the C-terminus of the tag for high-affinity binding to the Rho1D4 antibody, necessitating its placement at the C-terminus of the target protein.[4] This interaction is stable enough for efficient immunoaffinity purification and can be gently eluted using a competing peptide, preserving the native conformation of the target protein.[2][4]

The 1D4 tag has proven invaluable for the purification of a wide range of proteins, especially challenging membrane proteins such as G protein-coupled receptors (GPCRs), ABC transporters, and ion channels, for structural and functional studies.[2][4]

Quantitative Data for Rhodopsin Tag-Based Purification

The efficiency of a purification strategy is paramount. The following tables summarize key quantitative data associated with rhodopsin tag-based immunoaffinity chromatography.

| Parameter | Value | Source |

| Binding Capacity of Rho1D4 Agarose Resin | 3-4 mg protein per mL resin | [6] |

| Purity of Recombinant Rhodopsin (His-tagged) | > 95% (after reconstitution into lipids) | [7] |

| Purification Factor (His-tagged Rhodopsin) | Up to 500 | [7] |

Table 1: Performance Metrics of Rhodopsin Tag Affinity Chromatography.

| Reagent | Specification | Source |

| 1D4 Peptide Sequence | H-TETSQVAPA-OH | [1] |

| 1D4 Peptide Molecular Weight | 902.95 Da | [1][3] |

| 1D4 Peptide Purity (for elution) | > 90% (HPLC/MS) | [1] |

Table 2: Specifications of the 1D4 Peptide for Elution.

Experimental Protocols

This section provides detailed methodologies for the expression and purification of a 1D4-tagged membrane protein for structural analysis.

Expression of 1D4-Tagged Proteins

Robust expression is the first critical step. While various expression systems can be used, mammalian cells like HEK293S GnTI⁻ are often employed for complex membrane proteins to ensure proper folding and post-translational modifications.[8]

Protocol: Expression in HEK293S GnTI⁻ Cells [8]

-

Vector Construction: Clone the gene of interest into a suitable mammalian expression vector (e.g., pCMV-tetO for tetracycline-inducible expression) with the 1D4 tag sequence (TETSQVAPA) engineered at the 3' end of the coding sequence.

-

Transfection: Transfect HEK293S GnTI⁻ cells with the expression vector using a suitable transfection reagent.

-

Cell Culture and Induction: Culture the cells in appropriate media. For inducible systems, add the inducing agent (e.g., tetracycline) to initiate protein expression.

-

Harvesting: After an appropriate expression period (typically 48-72 hours), harvest the cells by centrifugation. The cell pellets can be stored at -80°C until purification.

Purification of 1D4-Tagged Proteins

Immunoaffinity chromatography using Rho1D4-conjugated resin is the core of the purification process.

Protocol: Immunoaffinity and Size-Exclusion Chromatography [4][6][9]

-

Cell Lysis and Solubilization:

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl₂, protease inhibitors).

-

Solubilize the membrane proteins by adding a suitable detergent (e.g., 1% n-dodecyl-β-D-maltoside (DDM)) and incubating for 1 hour at 4°C.

-

Clarify the lysate by ultracentrifugation to remove insoluble material.

-

-

Immunoaffinity Chromatography:

-

Equilibrate Rho1D4-agarose resin with a wash buffer (lysis buffer containing a lower concentration of detergent, e.g., 0.05% DDM).

-

Incubate the cleared lysate with the equilibrated resin in batch mode for 2-4 hours at 4°C to allow binding of the 1D4-tagged protein.

-

Wash the resin extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the bound protein by incubating the resin with an elution buffer containing a high concentration of the 1D4 peptide (e.g., 100-200 µM TETSQVAPA peptide) for 1-2 hours at 4°C.

-

-

Size-Exclusion Chromatography (SEC):

-

Concentrate the eluted protein using an appropriate centrifugal filter.

-

Inject the concentrated protein onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a final buffer suitable for structural studies (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.02% DDM).

-

Collect the fractions corresponding to the monomeric, pure protein.

-

Analyze the purity of the final protein sample by SDS-PAGE and Coomassie staining or Western blotting.

-

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex biological processes and experimental procedures. The following sections provide Graphviz diagrams to illustrate key workflows.

Rhodopsin Signaling Pathway

The rhodopsin tag originates from a key protein in visual signal transduction. Understanding this pathway provides context for the tag's biological origins.

Caption: The Rhodopsin signaling cascade upon light activation.

Experimental Workflow for Structural Biology

The following diagram outlines the major steps in producing a 1D4-tagged protein for structural analysis by X-ray crystallography or cryo-EM.

Caption: Workflow for production of 1D4-tagged proteins.

Applications in Structural Biology

The primary application of the rhodopsin tag in structural biology is to facilitate the purification of proteins to the high degree of purity and homogeneity required for high-resolution structure determination.

-

X-ray Crystallography: The 1D4 tag has been instrumental in the crystallization of numerous membrane proteins.[4][10] By providing a generic and efficient purification handle, it allows researchers to screen a wide range of crystallization conditions for proteins that are otherwise difficult to purify in large quantities. The mild elution conditions help maintain the structural integrity of the protein, which is crucial for forming well-ordered crystals.

-

Cryo-Electron Microscopy (Cryo-EM): The advent of cryo-EM has revolutionized structural biology, particularly for large and flexible protein complexes. The 1D4 tag is widely used to purify target proteins for single-particle cryo-EM analysis.[11][12] The high purity achieved through 1D4 affinity chromatography is essential for obtaining clear particle images and high-resolution 3D reconstructions. Furthermore, the Rho1D4 antibody Fab fragment itself can be used as a fiducial marker to aid in particle alignment for smaller proteins.[13]

-

NMR Spectroscopy: While less common than for crystallography and cryo-EM, the 1D4 tag can also be used to purify proteins for structural and dynamic studies by nuclear magnetic resonance (NMR) spectroscopy.[14][15] The ability to obtain pure, folded protein is a prerequisite for successful NMR experiments.

Conclusion

The rhodopsin tag, particularly the 1D4 epitope, is a robust and versatile tool that has significantly advanced the field of structural biology. Its high specificity, mild elution conditions, and broad applicability to a range of protein targets, especially challenging membrane proteins, make it an indispensable part of the molecular biologist's toolkit. By following the detailed protocols and understanding the quantitative aspects outlined in this guide, researchers can effectively leverage the power of the rhodopsin tag to unlock the structures of previously intractable proteins, paving the way for new discoveries in biology and medicine.

References

- 1. jpt.com [jpt.com]

- 2. researchgate.net [researchgate.net]

- 3. cube-biotech.com [cube-biotech.com]

- 4. 1D4 – A Versatile Epitope Tag for the Purification and Characterization of Expressed Membrane and Soluble Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1D4: A Versatile Epitope Tag for the Purification and Characterization of Expressed Membrane and Soluble Proteins | Springer Nature Experiments [experiments.springernature.com]

- 6. cube-biotech.com [cube-biotech.com]

- 7. Histidine tagging both allows convenient single-step purification of bovine rhodopsin and exerts ionic strength-dependent effects on its photochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mammalian Expression, Purification, and Crystallization of Rhodopsin Variants | Springer Nature Experiments [experiments.springernature.com]

- 9. A rapid, tag-free way to purify functional GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystallization of membrane proteins: bovine rhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cryo-EM structure of the rhodopsin-Gαi-βγ complex reveals binding of the rhodopsin C-terminal tail to the gβ subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cryo-EM structure of the rhodopsin-Gαi-βγ complex reveals binding of the rhodopsin C-terminal tail to the gβ subunit | eLife [elifesciences.org]

- 13. EMDB < EMD-47675 [ebi.ac.uk]

- 14. Solid-state NMR of the retinal protonated Schiff base in microbial rhodopsins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Retinal Dynamics During Light Activation of Rhodopsin Revealed by Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1D4 Tag Immunoaffinity Chromatography: Principles and Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles and practical applications of 1D4 tag immunoaffinity chromatography. This powerful purification technique is particularly advantageous for the isolation of low-abundance proteins and challenging membrane proteins, offering high specificity and gentle elution conditions that preserve protein structure and function.

Core Principles of the 1D4 System

The 1D4 tag system is a highly specific purification method based on the interaction between a short epitope tag and a corresponding monoclonal antibody.[1][2][3][4][5]

-

The 1D4 Epitope Tag: The 1D4 tag is a nine-amino-acid peptide with the sequence TETSQVAPA.[6][7] It originates from the C-terminus of bovine rhodopsin.[1][6][7] A critical requirement for high-affinity binding is that the 1D4 tag must be located at the C-terminus of the recombinant protein, as the antibody recognizes the free carboxylate group.[1] Amidation of this carboxyl group can reduce immunoreactivity by over 100-fold.[1]

-

The Rho1D4 Monoclonal Antibody: The Rho1D4 antibody is a monoclonal antibody (IgG1) that specifically recognizes and binds to the 1D4 epitope tag with high affinity.[1] This high specificity minimizes non-specific binding, leading to superior purity of the target protein, a significant advantage over other purification systems like His-tagging.[6]

-

The Purification Mechanism: The core of the technique lies in immunoaffinity chromatography.[8][9][10] The Rho1D4 antibody is immobilized on a solid support matrix, such as agarose (B213101) resin or magnetic beads.[6][9] A cell lysate containing the 1D4-tagged protein of interest is then passed over this matrix. The 1D4-tagged protein is selectively captured by the immobilized antibodies, while other cellular components are washed away.[6][8][9] The purified protein is then eluted under gentle conditions by competitive displacement using a high concentration of a synthetic 1D4 peptide.[1][6][11] This gentle elution process is a key advantage, particularly for sensitive proteins like membrane proteins that can be denatured by harsh pH changes often used in other affinity chromatography methods.[11][12]

Advantages of the 1D4 Tag System

The 1D4 tag system offers several distinct advantages, making it a preferred choice for specific research applications:

-

High Purity: The high specificity of the Rho1D4 antibody for the 1D4 tag results in exceptionally pure protein preparations, often achieving >85% purity in a single step.[12][13] This is especially beneficial for purifying low-abundance proteins from complex mixtures.[6]

-

Ideal for Membrane Proteins: The binding interaction between the 1D4 tag and the Rho1D4 antibody is not disrupted by the mild detergents required to solubilize and stabilize membrane proteins.[1] This, combined with the gentle elution conditions, makes the 1D4 system highly effective for the purification of functional membrane proteins such as G-protein coupled receptors (GPCRs) and ABC transporters.[1][6]

-

Gentle Elution: Competitive elution with the 1D4 peptide allows for the recovery of the target protein under non-denaturing conditions, preserving its native conformation and biological activity.[1][11][12][14]

-

Versatility: The 1D4 system is compatible with a wide range of expression systems, including prokaryotic (e.g., E. coli) and eukaryotic (e.g., mammalian, yeast, insect cells) systems.[1][12][13]

Quantitative Data Summary

The following tables summarize key quantitative parameters of the 1D4 tag immunoaffinity chromatography system.

Table 1: Binding and Elution Parameters

| Parameter | Value | Reference |

| 1D4 Tag Sequence | TETSQVAPA | [6][7] |

| 1D4 Tag Molecular Weight | 902.9 Da | [6] |

| Dissociation Constant (KD) | 20 nM | [6] |

| Recommended Elution Peptide Concentration | ≥ 200 µM | [6] |

Table 2: Resin Performance

| Parameter | Value | Reference |

| Binding Capacity (Agarose Resin) | 3-4 mg protein / mL resin | [6][12] |

| Purity Achievable | > 85% | [12][13] |

Experimental Workflow and Logical Relationships

The general workflow for 1D4 tag immunoaffinity chromatography follows a logical sequence of steps designed to maximize purity and yield.

Caption: A diagram illustrating the sequential steps of 1D4 tag immunoaffinity chromatography.

Detailed Experimental Protocols

The following protocols provide a general framework for the purification of 1D4-tagged proteins. Optimization may be required depending on the specific protein and expression system.

Protocol 1: Purification using Rho1D4 Agarose Resin (Gravity Flow)

This protocol is suitable for purifying 1D4-tagged proteins from E. coli lysates with a resin bed volume of 0.1–1 mL.[12]

1. Materials and Buffers:

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% (w/v) detergent (e.g., DDM), 1 mM DTT, Protease Inhibitor Cocktail.

-

Equilibration and Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% (w/v) detergent, 1 mM DTT.

-

Elution Buffer: Equilibration and Wash Buffer containing 200 µM 1D4 peptide.[13]

-

Rho1D4 Agarose Resin

2. Procedure:

-

Cell Lysis:

-

Resin Equilibration:

-

Transfer the desired amount of Rho1D4 Agarose resin slurry to a gravity flow column.

-

Allow the storage buffer to drain.

-

Equilibrate the resin by washing with 5-10 bed volumes of Equilibration and Wash Buffer.

-

-

Binding:

-

Apply the clarified cell lysate to the equilibrated resin. For low abundance proteins, incubation can be performed overnight at 4°C in a batch format before packing the column.[6]

-

Allow the lysate to flow through the column at a slow rate (e.g., 0.25-1 mL/min).[12]

-

Collect the flow-through for analysis.

-

-

Washing:

-

Elution:

-

Analysis:

-

Analyze all fractions (lysate, flow-through, washes, and eluates) by SDS-PAGE and Western blotting with an anti-1D4 antibody to assess purification efficiency.

-

Protocol 2: Purification using Rho1D4 Magnetic Beads

This protocol is optimized for smaller scale purifications, for example, from 20-60 mL of E. coli culture using 200 µL of magnetic bead slurry.[13]

1. Materials and Buffers:

-

Same as Protocol 1.

-

Rho1D4 Magnetic Beads

-

Magnetic Separation Stand

2. Procedure:

-

Cell Lysis:

-

Follow the same procedure as in Protocol 1.

-

-

Bead Equilibration:

-

Transfer the desired volume of Rho1D4 Magnetic Bead slurry to a microcentrifuge tube.

-

Place the tube on a magnetic stand to pellet the beads and remove the storage buffer.

-

Wash the beads twice with Equilibration and Wash Buffer.

-

-

Binding:

-

Resuspend the equilibrated beads in the clarified cell lysate.

-

Incubate on a rotator for 1-2 hours at 4°C.

-

-

Washing:

-

Place the tube on the magnetic stand and remove the supernatant (unbound fraction).

-

Wash the beads three times with 0.5 mL of Equilibration and Wash Buffer.[13] For each wash, resuspend the beads, incubate briefly, and then separate using the magnetic stand.

-

-

Elution:

-

Analysis:

-

Analyze all fractions by SDS-PAGE and Western blotting.

-

Regeneration of Rho1D4 Affinity Resin

Used Rho1D4 agarose or magnetic beads can be regenerated for reuse by washing with alternating high and low pH buffers.[12][13] A typical procedure involves washing with >10 bed volumes of a high pH buffer (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) followed by a low pH buffer (e.g., 0.1 M sodium acetate, 0.5 M NaCl, pH 4.5), and finally re-equilibrating in a neutral buffer like PBS (pH 7.4).[12][13]

Conclusion

1D4 tag immunoaffinity chromatography is a robust and highly specific method for the purification of recombinant proteins. Its particular suitability for challenging targets like membrane proteins and those expressed at low levels, coupled with its gentle elution conditions, makes it an invaluable tool for researchers in basic science and drug development. By following the principles and protocols outlined in this guide, scientists can effectively leverage the 1D4 system to obtain highly pure and functional proteins for downstream applications.

References

- 1. 1D4 – A Versatile Epitope Tag for the Purification and Characterization of Expressed Membrane and Soluble Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1D4: A Versatile Epitope Tag for the Purification and Characterization of Expressed Membrane and Soluble Proteins | Springer Nature Experiments [experiments.springernature.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. 1D4: a versatile epitope tag for the purification and characterization of expressed membrane and soluble proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cube-biotech.com [cube-biotech.com]

- 7. jpt.com [jpt.com]

- 8. bioclone.net [bioclone.net]

- 9. Protocol for Immunoaffinity Chromatography - Creative Proteomics [creative-proteomics.com]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 12. genaxxon.com [genaxxon.com]

- 13. genaxxon.com [genaxxon.com]

- 14. researchgate.net [researchgate.net]

The Rhodopsin Tag: A Technical Guide to its Molecular Weight, Properties, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the rhodopsin tag (Rho-tag), a powerful tool in protein science and drug development. We will delve into the molecular characteristics, properties, and detailed experimental applications of the two primary forms of the Rho-tag: the C-terminal Rho1D4 tag and the N-terminal rhodopsin tag. This guide is designed to equip researchers with the necessary knowledge to effectively utilize this technology in their work.

Introduction to the Rhodopsin Tag

The rhodopsin tag is a short peptide sequence derived from the bovine rhodopsin protein, a G-protein coupled receptor (GPCR) crucial for vision. Its unique properties have made it a valuable epitope tag for the expression, purification, and detection of recombinant proteins, particularly challenging targets like membrane proteins. The tag is recognized with high specificity by monoclonal antibodies, forming the basis of powerful immunoaffinity chromatography techniques.

Two main variants of the rhodopsin tag are widely used:

-

The C-terminal Rho1D4 tag: A nine-amino-acid peptide derived from the C-terminus of bovine rhodopsin.

-

The N-terminal rhodopsin tag: A longer, 20-amino-acid peptide from the N-terminus of bovine rhodopsin.

This guide will explore the distinct characteristics and applications of each.

Core Properties and Molecular Data

The choice between the N-terminal and C-terminal rhodopsin tag often depends on the nature of the target protein and the experimental goals. The following tables summarize their key quantitative data for easy comparison.

Table 1: Properties of the C-terminal Rho1D4 Tag

| Property | Value | Source(s) |

| Amino Acid Sequence | TETSQVAPA | [1](2--INVALID-LINK-- |

| Molecular Weight | 902.9 Da | [1](3--INVALID-LINK-- |

| Origin | C-terminus of bovine rhodopsin | [1](--INVALID-LINK--) |

| Key Feature | Requires a free C-terminal carboxyl group for high-affinity antibody binding.[4](--INVALID-LINK--) | [4](--INVALID-LINK--) |

| Antibody | Rho1D4 monoclonal antibody | [5](--INVALID-LINK--) |

| Binding Affinity (Kd) | ~20 nM | [6](--INVALID-LINK--) |

Table 2: Properties of the N-terminal Rhodopsin Tag

| Property | Value | Source(s) |

| Amino Acid Sequence | MNGTEGPNFYVPFSNKTGVV | [7](--INVALID-LINK--) |

| Molecular Weight | ~2.2 kDa (Calculated) | |

| Origin | N-terminus of bovine rhodopsin | [8](--INVALID-LINK--) |

| Key Feature | Useful for expression and purification of GPCRs and other membrane proteins.[8](--INVALID-LINK--) | [8](--INVALID-LINK--) |

| Antibody | Monoclonal antibodies targeting the N-terminal sequence. | [8](--INVALID-LINK--) |

| Binding Affinity (Kd) | Not explicitly found in searches. |

Experimental Protocols

This section provides detailed methodologies for the purification of proteins using rhodopsin tags.

Immunoaffinity Purification of Rho1D4-Tagged Proteins

This protocol is adapted from methodologies for purifying Rho1D4-tagged membrane proteins expressed in various systems.

Materials:

-

Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (v/v) detergent (e.g., DDM or Triton X-100), protease inhibitors.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% (v/v) detergent, protease inhibitors.

-

Elution Buffer: Wash Buffer containing 100-200 µM Rho1D4 peptide (TETSQVAPA).[9](--INVALID-LINK--)

-

Rho1D4 Antibody-Coupled Agarose (B213101) Resin

-

Cell pellet expressing the Rho1D4-tagged protein.

Procedure:

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Incubate on ice for 30-60 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Binding: Add the clarified lysate to the equilibrated Rho1D4 antibody-coupled agarose resin. Incubate for 2-4 hours or overnight at 4°C with gentle end-over-end rotation.

-

Washing:

-

Pellet the resin by centrifugation at 500 x g for 1 minute.

-

Remove the supernatant (flow-through).

-

Wash the resin with 10-15 column volumes of Wash Buffer. Repeat this step 2-3 times to remove non-specifically bound proteins.

-

-

Elution:

-

Add Elution Buffer to the washed resin.

-

Incubate for 30-60 minutes at 4°C with gentle agitation.

-

Pellet the resin by centrifugation and collect the supernatant containing the purified protein.

-

Repeat the elution step 1-2 times to maximize recovery.

-

-

Analysis: Analyze the purified protein by SDS-PAGE and Western blotting using an anti-Rho1D4 antibody.

References

- 1. 1D4 – A Versatile Epitope Tag for the Purification and Characterization of Expressed Membrane and Soluble Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cube-biotech.com [cube-biotech.com]

- 3. cube-biotech.com [cube-biotech.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. cube-biotech.com [cube-biotech.com]

- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Anti-Rhodopsin Antibody - Mouse Monoclonal [1D4] | StressMarq Biosciences Inc. [stressmarq.com]

- 9. CA2539664A1 - Rho antibody and tag to purify cell surface proteins - Google Patents [patents.google.com]

The C-Terminal Imperative: A Technical Guide to the Rhodopsin Tag

For researchers navigating the complexities of protein expression and purification, particularly in the realm of membrane proteins, the choice of an affinity tag is a critical determinant of success. Among the arsenal (B13267) of available tags, the Rhodopsin tag, also known as the 1D4 or Rho1D4 tag, has emerged as a powerful tool, prized for its high specificity and its ability to yield exceptionally pure protein preparations. This technical guide provides an in-depth exploration of the C-terminal requirement for the Rhodopsin tag, offering practical insights and detailed protocols for its effective implementation.

The Rhodopsin tag is a nine-amino-acid peptide (TETSQVAPA) derived from the C-terminus of bovine rhodopsin.[1][2][3] Its utility is inextricably linked to the monoclonal antibody Rho1D4, which recognizes and binds to this specific epitope with high affinity.[1][4] This interaction forms the basis of a robust immunoaffinity chromatography system for the purification of recombinant proteins.

A cardinal rule in the application of the Rhodopsin tag is its placement at the C-terminus of the target protein. This is not a matter of convention but a strict structural requirement. The Rho1D4 antibody's binding epitope necessitates a free carboxylate group at the C-terminal end of the TETSQVAPA sequence.[5] Any modification or extension of the C-terminus beyond this tag will significantly diminish, if not completely abolish, the antibody's binding affinity, rendering the purification process ineffective.[5]

Quantitative Performance Metrics

The Rhodopsin tag is renowned for delivering high-purity protein, albeit with a characteristically lower yield compared to other common tags like the polyhistidine (His) tag.[6] This trade-off makes it particularly well-suited for applications where protein purity is paramount, such as structural biology studies or functional assays sensitive to contaminants. The high specificity of the Rho1D4 antibody minimizes the co-purification of non-target proteins, a common challenge with less specific affinity systems.[6]

| Parameter | Rhodopsin (1D4) Tag | Polyhistidine (His) Tag |

| Purity of Eluted Protein | >85% (often >95%)[2][5][7] | Variable, often requires secondary purification step |

| Relative Yield | Lower[6] | Higher |

| Binding Capacity (Agarose Resin) | 3-4 mg protein per mL of resin[2][5][8] | Up to 40 mg/mL[9] |

| Binding Capacity (Magnetic Beads) | Up to 3 mg/mL of settled beads[7] | N/A |

| Elution Condition | Competitive elution with 1D4 peptide (gentle)[5][8] | pH shift or imidazole (B134444) competition (can be harsh) |

| Primary Application | High-purity purification of membrane proteins and proteins with low abundance[6] | General protein purification |

Experimental Protocols

General Workflow for Immunoaffinity Purification using the Rhodopsin Tag

The purification of a Rho1D4-tagged protein follows a standard immunoaffinity chromatography workflow, encompassing binding, washing, and elution steps. The following is a generalized protocol adaptable for both agarose (B213101) and magnetic bead-based matrices.

1. Lysate Preparation:

-

Express the C-terminally Rho1D4-tagged protein in a suitable expression system (e.g., mammalian cells, insect cells, or E. coli).

-

Harvest the cells and prepare a cell lysate using a lysis buffer compatible with the target protein's stability and the Rho1D4 antibody binding. For membrane proteins, this will involve solubilization with a suitable detergent (e.g., Triton X-100, DDM).

-

Clarify the lysate by centrifugation to remove cell debris.

2. Binding:

-

Equilibrate the Rho1D4 antibody-conjugated resin (agarose or magnetic beads) with the lysis buffer.

-

Incubate the clarified lysate with the equilibrated resin to allow the tagged protein to bind to the antibody. The incubation time and temperature can be optimized (e.g., 1-4 hours at 4°C or overnight).

3. Washing:

-

Separate the resin from the lysate.

-

Wash the resin extensively with a wash buffer (typically the lysis buffer with or without a lower concentration of detergent) to remove unbound proteins and other contaminants. Perform multiple wash steps to ensure high purity.

4. Elution:

-

Elute the bound protein from the resin by competitive displacement using a solution containing a high concentration of the synthetic 1D4 peptide (TETSQVAPA). A typical concentration is 200 µM.[7]

-

Incubate the resin with the elution buffer for a sufficient time to allow for the displacement of the tagged protein.

-

Collect the eluate containing the purified protein. Multiple elution steps can be performed to maximize recovery.

5. Post-Elution Analysis:

-

Analyze the purified protein by SDS-PAGE and Western blotting using the Rho1D4 antibody to confirm its identity and purity.

-

Determine the protein concentration using a suitable method (e.g., Bradford assay).

Mandatory Visualizations

Experimental Workflow for Rhodopsin Tag Purification

Caption: Generalized workflow for the immunoaffinity purification of a C-terminally Rhodopsin-tagged protein.

Rhodopsin Phototransduction Signaling Pathway

Caption: Simplified diagram of the rhodopsin phototransduction signaling cascade initiated by light.

Role of the C-terminus in Rhodopsin Trafficking

References

- 1. 1D4 – A Versatile Epitope Tag for the Purification and Characterization of Expressed Membrane and Soluble Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cube-biotech.com [cube-biotech.com]

- 3. researchgate.net [researchgate.net]

- 4. 1D4: a versatile epitope tag for the purification and characterization of expressed membrane and soluble proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. genaxxon.com [genaxxon.com]

- 6. cube-biotech.com [cube-biotech.com]

- 7. genaxxon.com [genaxxon.com]

- 8. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 9. cytivalifesciences.com [cytivalifesciences.com]

A Technical Guide to Expression Systems for Rhodopsin Epitope-Tagged Proteins

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of expression systems compatible with the Rhodopsin (Rho) epitope tag, a powerful tool for the purification and detection of recombinant proteins, particularly G protein-coupled receptors (GPCRs) and other membrane proteins. This guide offers a comparative analysis of various expression platforms, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to aid researchers in selecting and implementing the optimal system for their specific needs.

Introduction to the Rhodopsin Epitope Tag

The this compound, commonly known as the 1D4 tag, is a short nine-amino-acid sequence (TETSQVAPA) derived from the C-terminus of bovine rhodopsin.[1][2] This tag is recognized with high specificity and affinity by the monoclonal antibody Rho1D4.[3] The Rho-tag system offers several advantages, particularly for the study of membrane proteins:

-

High Specificity: The Rho1D4 antibody exhibits minimal cross-reactivity with other proteins, leading to high purity after a single affinity chromatography step.[1][4]

-

Mild Elution Conditions: The tagged protein can be eluted from the affinity resin using a competitive peptide under non-denaturing conditions, which is crucial for preserving the structure and function of sensitive proteins like GPCRs.[5]

-

Versatility: The 1D4 tag has been successfully used in a wide range of immunochemical techniques, including Western blotting, ELISA, immunoprecipitation, and immunofluorescence microscopy.[3][6]

-

Compatibility with Detergents: The interaction between the Rho-tag and the Rho1D4 antibody is not disrupted by the mild detergents typically used to solubilize membrane proteins.[3]

Compatible Expression Systems: A Comparative Overview